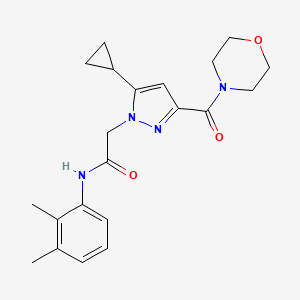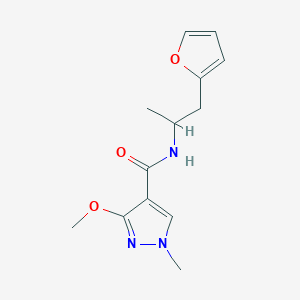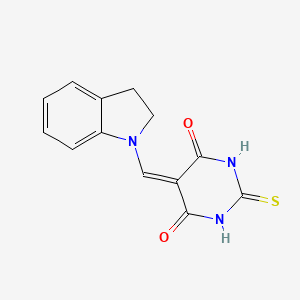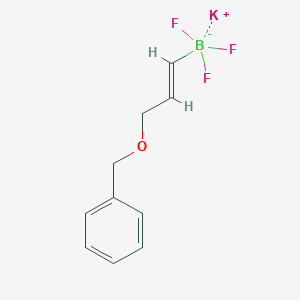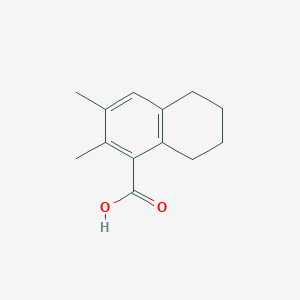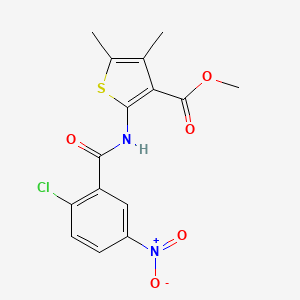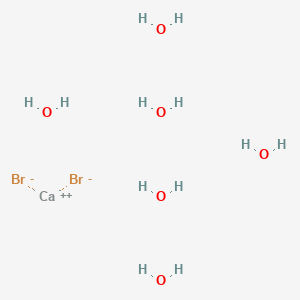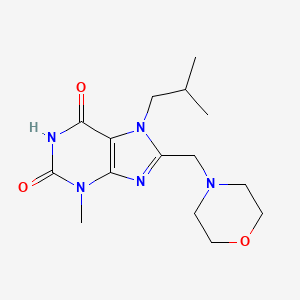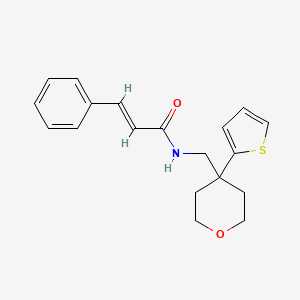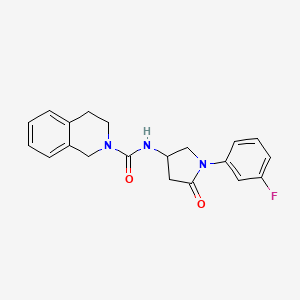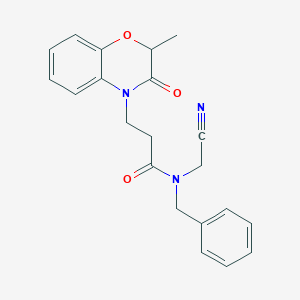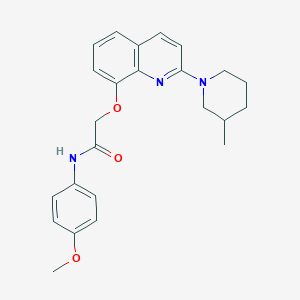
N-(4-methylphenethyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylphenethyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a useful research compound. Its molecular formula is C28H28N4O5 and its molecular weight is 500.555. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organic Synthesis and Chemical Characterization
Research in the domain of organic synthesis has explored the properties and reactions of structurally related compounds, focusing on their synthesis, characterization, and potential applications. For instance, studies have detailed the synthesis of quinazoline derivatives, highlighting their significance in the development of new chemical entities with potential biological activities. These works underscore the versatility of quinazoline and nitrobenzyl groups in synthesizing compounds with varied pharmacological potentials (Mazurov, Andronati, & Antonenko, 1985; Filosa et al., 2009).
Pharmacological Applications
Quinazoline derivatives, closely related to your compound of interest, have been evaluated for various pharmacological activities, including their role as diuretic, antihypertensive, and anti-diabetic agents. These studies demonstrate the potential of such compounds in therapeutic applications, suggesting that your compound might also harbor similar pharmacological benefits (Rahman et al., 2014).
Potential Biomedical Applications
Research into the biological activities of compounds containing quinazoline and nitrobenzyl groups points towards their utility in developing new treatments for various diseases. For example, bisnaphthalimide derivatives have shown promise as DNA topoisomerase II inhibitors, a crucial target in cancer therapy (Filosa et al., 2009). Additionally, compounds with the quinazoline backbone have been studied for their antioxidant properties, suggesting potential applications in managing oxidative stress-related conditions (Al-azawi, 2016).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-methylphenethyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide involves the reaction of 4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanoic acid with 4-methylphenethylamine in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanoic acid", "4-methylphenethylamine", "Coupling agent" ], "Reaction": [ "Step 1: Dissolve 4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanoic acid and coupling agent in a suitable solvent.", "Step 2: Add 4-methylphenethylamine to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography to obtain N-(4-methylphenethyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide." ] } | |
CAS番号 |
899901-86-1 |
分子式 |
C28H28N4O5 |
分子量 |
500.555 |
IUPAC名 |
N-[2-(4-methylphenyl)ethyl]-4-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide |
InChI |
InChI=1S/C28H28N4O5/c1-20-11-13-21(14-12-20)15-16-29-26(33)10-5-17-30-27(34)24-8-2-3-9-25(24)31(28(30)35)19-22-6-4-7-23(18-22)32(36)37/h2-4,6-9,11-14,18H,5,10,15-17,19H2,1H3,(H,29,33) |
InChIキー |
SSWOEENRORCARB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-] |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2914956.png)
![2-(4-tert-butylphenyl)-4-[(3-phenoxypropyl)sulfanyl]-6H,7H-pyrazolo[1,5-a][1,3,5]triazin-7-one](/img/structure/B2914957.png)
